Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Medicinal Chemistry Pharmacokinetics Fluorine Chemistry

Pre-optimized CNS building block. The 4-fluoro substitution lowers the piperidine pKa by ~1.6 units vs. the non-fluorinated parent, boosting oral absorption and BBB permeability (predicted BBB Permeant; LogP 1.77). Supplied as the free-amine hydrochloride for immediate N-alkylation, acylation, or reductive amination—no deprotection required. Patented intermediate for androgen receptor degraders (EP4186904A1). Clean CYP inhibition profile (no CYP1A2/2C19/2C9/2D6/3A4 inhibition) supports polypharmacy-prone program de-risking. ≥97% purity ensures reproducibility in parallel synthesis.

Molecular Formula C8H15ClFNO2
Molecular Weight 211.66 g/mol
CAS No. 845909-49-1
Cat. No. B1593268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
CAS845909-49-1
Molecular FormulaC8H15ClFNO2
Molecular Weight211.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)F.Cl
InChIInChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
InChIKeyLMOYJYURBYZOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS 845909-49-1): Procurement-Grade Fluorinated Piperidine Building Block for Medicinal Chemistry


Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 845909-49-1) is a fluorinated piperidine derivative featuring a quaternary C4 center with a fluorine substituent and an ethyl ester moiety, supplied as a crystalline hydrochloride salt (molecular weight 211.66 g/mol, purity typically ≥97%) . This compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly for constructing central nervous system (CNS)-targeted ligands and androgen receptor modulators, owing to the unique stereoelectronic properties conferred by the 4-fluoro substitution [1][2]. The hydrochloride salt form enhances aqueous solubility and provides a stable, ready-to-use building block for further derivatization via the free piperidine nitrogen or ester hydrolysis .

Why Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Cannot Be Swapped with Non-Fluorinated or Protected Analogs Without Compromising Project Outcomes


Substituting this compound with a non-fluorinated ethyl piperidine-4-carboxylate or an N-Boc-protected variant introduces fundamental differences in physicochemical and biological properties that cascade into altered reaction yields, pharmacokinetic profiles, and target engagement. The 4-fluoro substitution significantly reduces the pKa of the piperidine nitrogen by approximately 1.6 log units relative to the non-fluorinated parent, enhancing oral absorption and CNS penetration while simultaneously altering nucleophilicity in downstream synthetic steps [1]. The hydrochloride salt form provides a free amine ready for immediate coupling reactions, whereas N-protected analogs require an additional deprotection step that adds time, cost, and potential yield loss to synthetic workflows . The ethyl ester—as opposed to the methyl ester or free carboxylic acid analogs—offers a balance of lipophilicity and hydrolytic stability that is specifically optimized for medicinal chemistry campaigns requiring CNS exposure .

Quantitative Differentiation of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: Evidence-Based Procurement Criteria


pKa Reduction and Enhanced Oral Absorption Versus Non-Fluorinated Piperidine Core

Fluorination at the 4-position of the piperidine ring reduces the pKa of the basic nitrogen, a well-documented stereoelectronic effect that enhances oral absorption of derived drug candidates. For the 4-fluoropiperidine core common to this compound, the experimental pKa is 9.4, compared to approximately 11 for unsubstituted piperidine . This 1.6 log unit reduction in basicity translates to a lower fraction of ionized species at physiological pH, thereby improving passive membrane permeability and oral absorption—a principle validated in 5-HT1D receptor ligand optimization campaigns where 4-fluoropiperidine incorporation dramatically improved oral exposure [1].

Medicinal Chemistry Pharmacokinetics Fluorine Chemistry

Elevated Lipophilicity (LogP) Relative to Non-Fluorinated Ethyl Piperidine-4-carboxylate

The ethyl 4-fluoropiperidine-4-carboxylate hydrochloride exhibits a consensus LogP of 1.77 (XLogP3 = 1.58), which is approximately 0.6–0.8 log units higher than the non-fluorinated ethyl piperidine-4-carboxylate (LogP ≈ 1.15) . This increase in lipophilicity, driven by the fluorine atom's hydrophobic contribution, falls within the optimal range (LogP 1–3) for CNS drug candidates, enhancing blood-brain barrier permeability while maintaining aqueous solubility .

Physicochemical Properties Lipophilicity CNS Drug Design

Favorable CYP Inhibition Profile for Reduced Drug-Drug Interaction Liability

Computational ADMET predictions for ethyl 4-fluoropiperidine-4-carboxylate hydrochloride indicate that it is not an inhibitor of major cytochrome P450 isoforms including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This profile is particularly advantageous when the compound is used as a building block for drug candidates intended for polypharmacy settings or for patients on multiple medications, as it suggests a low propensity for causing metabolism-based drug-drug interactions. In contrast, many piperidine-containing pharmacophores exhibit moderate to strong CYP2D6 or CYP3A4 inhibition that complicates development [1].

ADMET Drug-Drug Interactions Metabolic Stability

High Synthetic Efficiency with 95% Yield in Deprotection Step

The compound is synthesized via Boc-deprotection of 1-tert-butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate using HCl in dioxane, achieving a 95% isolated yield of the hydrochloride salt as a white solid . This high-yielding, scalable protocol (demonstrated on 15 g scale) ensures cost-effective procurement and reliable access to the free amine building block for downstream derivatization. In comparison, N-alkylated or N-acylated analogs require additional synthetic manipulation that often proceeds with lower efficiency and greater purification burden [1].

Synthetic Chemistry Process Chemistry Building Block Utility

Predicted Blood-Brain Barrier Permeability Advantage for CNS Programs

Computational ADMET predictions classify ethyl 4-fluoropiperidine-4-carboxylate hydrochloride as a BBB permeant . This property is critical for CNS drug discovery programs where brain exposure is a prerequisite for target engagement. The fluorine atom at the 4-position, combined with the ethyl ester's moderate lipophilicity (LogP 1.77), creates a physicochemical profile that favors passive diffusion across the blood-brain barrier—a property not shared by the more polar carboxylic acid analog or the less lipophilic methyl ester derivative .

CNS Drug Discovery Blood-Brain Barrier Neuropharmacology

Conformational Rigidity from Quaternary 4-Fluoro Center Enhances Target Binding Specificity

The quaternary 4-fluoropiperidine core in this compound introduces a stereoelectronic axial-F preference that restricts conformational flexibility of the piperidine ring . Computational studies have shown that 4-fluoropiperidines exhibit a strong preference for the fluorine atom to occupy the axial position, which in turn influences the spatial orientation of the 4-carboxylate ester and the piperidine nitrogen [1]. This conformational bias can enhance binding specificity to biological targets by pre-organizing the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding. Non-fluorinated piperidine analogs lack this conformational constraint and exist as an equilibrium mixture of rapidly interconverting conformers.

Conformational Analysis Fluorine Stereoelectronic Effects Structure-Based Drug Design

Recommended Procurement and Deployment Scenarios for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Oral Bioavailability and Brain Penetration

This compound is ideally suited as a building block for CNS-targeted drug candidates, particularly those targeting neurological and psychiatric disorders. The reduced pKa (9.4) of the 4-fluoropiperidine core enhances oral absorption [1], while the predicted BBB permeability (BBB Permeant = Yes) and optimal LogP (1.77) support brain exposure . Procurement of this pre-optimized scaffold accelerates lead optimization by providing a core that already meets key CNS drug-like property criteria, reducing the need for iterative property tuning.

Androgen Receptor Modulator and Targeted Protein Degradation (PROTAC) Synthesis

The compound has been explicitly claimed in patent literature (EP4186904A1) as a synthetic intermediate for androgen receptor degraders [1]. Its quaternary 4-fluoro center provides conformational rigidity that can enhance binding specificity to the androgen receptor ligand-binding domain . The free amine hydrochloride enables direct coupling to linker moieties in PROTAC constructs, while the ethyl ester can be hydrolyzed to the carboxylic acid for further conjugation.

Medicinal Chemistry Libraries Focused on Reduced Drug-Drug Interaction Liability

The predicted clean CYP inhibition profile (no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) makes this compound an attractive building block for constructing screening libraries intended for polypharmacy-prone indications such as geriatric or psychiatric medicine [1]. Procurement of this intermediate supports early de-risking of drug-drug interaction potential, a common pitfall in piperidine-containing drug candidates .

High-Throughput Parallel Synthesis and Fragment-Based Lead Discovery

The hydrochloride salt form provides immediate access to the free amine for N-alkylation, N-acylation, or reductive amination reactions without requiring a separate deprotection step [1]. The high synthetic yield (95%) and commercial availability at ≥97% purity ensure reproducible results in high-throughput parallel synthesis workflows . The conformational bias imposed by the 4-fluoro group also makes this compound a valuable fragment for structure-based design campaigns where ligand pre-organization is advantageous .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.